molecular formula C44H36N6O3 B13838716 2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester-d4 (Candesartan Impurity)

2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester-d4 (Candesartan Impurity)

Cat. No.: B13838716
M. Wt: 700.8 g/mol
InChI Key: SXMRVYRVVJUQQY-HFZYOTCMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This deuterated compound is a synthetic impurity associated with candesartan cilexetil, an angiotensin II receptor antagonist used to treat hypertension and heart failure. Structurally, it features:

  • A deuterated methyl ester group (-COOCH3-d4) at position 4 of the benzimidazole core.
  • A trityl (triphenylmethyl) group protecting the tetrazole ring at position 2' of the biphenyl moiety.
  • An ethoxy substituent at position 2 of the benzimidazole (Figure 1) .

Its molecular formula is C44H32D4N6O3 (MW: 700.82 g/mol), distinguishing it from candesartan (C24H20N6O3, MW: 440.45 g/mol) by the deuterated ester and trityl-protected tetrazole . The deuterium substitution aids in analytical tracking during stability studies or metabolic profiling, while the trityl group stabilizes the tetrazole during synthesis .

Properties

Molecular Formula

C44H36N6O3

Molecular Weight

700.8 g/mol

IUPAC Name

methyl 2-ethoxy-1-[[2,3,5,6-tetradeuterio-4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

InChI

InChI=1S/C44H36N6O3/c1-3-53-43-45-40-38(42(51)52-2)24-15-25-39(40)49(43)30-31-26-28-32(29-27-31)36-22-13-14-23-37(36)41-46-47-48-50(41)44(33-16-7-4-8-17-33,34-18-9-5-10-19-34)35-20-11-6-12-21-35/h4-29H,3,30H2,1-2H3/i26D,27D,28D,29D

InChI Key

SXMRVYRVVJUQQY-HFZYOTCMSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN2C3=CC=CC(=C3N=C2OCC)C(=O)OC)[2H])[2H])C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)[2H]

Canonical SMILES

CCOC1=NC2=C(C=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Trityl-Protected Tetrazole Intermediate

The preparation typically begins with the trityl protection of the tetrazole moiety on a biphenyl-substituted benzimidazole scaffold.

  • Starting Material: 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid methyl ester
  • Reagents: Trityl chloride, triethylamine
  • Solvent: Methylene chloride
  • Conditions:
    • Triethylamine (base) is added to the solution of the starting material in methylene chloride at 0°C.
    • Trityl chloride solution is added dropwise at 0°C over 2 hours.
    • The reaction mixture is stirred for an additional 6 hours at room temperature.
  • Workup:
    • Addition of water to separate layers.
    • Organic layer washed sequentially with water, dilute hydrochloric acid (pH 4), and sodium chloride solution.
    • Solvent removal under reduced pressure.
    • Precipitation induced by addition of ethyl acetate and n-hexane, followed by filtration and drying.
  • Yield: Approximately 90-98% of the trityl-protected intermediate is obtained with high purity.

Alkylation to Form the Cilexetil Ester Derivative

The trityl-protected tetrazole intermediate undergoes alkylation with chloroethyl cyclohexyl carbonate to yield the cilexetil ester form.

  • Reagents:
    • Chloroethyl cyclohexyl carbonate (cilexetil chloride)
    • Potassium carbonate (base)
    • Phase transfer catalyst such as benzyltriethylammonium chloride (optional)
  • Solvents:
    • Commonly tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or isopropylamide
  • Conditions:
    • Reaction temperature ranges from 20°C to 65°C
    • Reaction time varies from 3 to 8 hours depending on solvent and scale
  • Typical Procedure Example:

    • To a suspension of trityl-protected intermediate, potassium carbonate and benzyltriethylammonium chloride are added in THF.
    • The mixture is heated to reflux (~63-65°C) for 5-6 hours.
    • After cooling, filtration removes solids, and the filtrate is concentrated.
    • Isopropyl alcohol is added, and the mixture is refluxed and then cooled to precipitate the product.
    • The solid is filtered and washed to yield crude cilexetil trityl derivative.
  • Yields:

    • Reported yields range from 92% to 100% depending on conditions and scale.
    • Purity by HPLC often exceeds 98% after purification.

Alternative Solvent and Reactor Systems

  • DMF-Based Large Scale Synthesis:

    • DMF is used as solvent with potassium carbonate and sodium iodide as additives.
    • Reaction at 60°C for 4 hours in a flow reactor setup has been reported.
    • Post-reaction workup involves extraction with ethyl acetate, drying, and crystallization from ethanol.
    • Yield reported at 96% with high purity (98.8% chromatographic purity).
  • Acetonitrile-Based Method:

    • Reaction carried out at 40°C for 8 hours with potassium carbonate and cilexetil chloride.
    • Workup includes solvent removal, aqueous extraction, and precipitation.
    • Yield approximately 85%.

Reaction Conditions and Yields Summary Table

Step Reagents & Catalysts Solvent(s) Temp (°C) Time (h) Yield (%) Notes
1 Trityl chloride, triethylamine Methylene chloride 0 to RT 8 ~90-98 Trityl protection of tetrazole
2 Chloroethyl cyclohexyl carbonate, K2CO3, benzyltriethylammonium chloride THF 63-65 5-6 ~100 Alkylation to cilexetil ester
3 Same as step 2 DMF 60 4 92-96 Large scale, flow reactor possible
4 Same as step 2 Acetonitrile 40 8 ~85 Alternative solvent system

Analytical and Purification Notes

  • Purity Assessment:

    • HPLC analysis is the standard for purity evaluation, with values typically >98%.
    • TLC monitoring during reactions (e.g., dichloromethane:methanol 20:1) is common to confirm completion.
  • Isolation:

    • Precipitation from alcohols (isopropyl alcohol, ethanol) is used to isolate products.
    • Filtration and washing with appropriate solvents (THF, isopropyl alcohol, cyclohexane) ensure removal of impurities.
  • Drying:

    • Vacuum drying at 35-50°C for 12-16 hours is standard to obtain the dry solid.

Additional Research Findings

  • The trityl group serves as a protective group for the tetrazole nitrogen, enabling selective reactions on the benzimidazole moiety without tetrazole interference.
  • Potassium carbonate is the preferred base due to its moderate strength and compatibility with solvents like DMF and THF.
  • Phase transfer catalysts improve reaction rates and yields in biphasic systems.
  • The choice of solvent impacts reaction kinetics and ease of product isolation, with DMF and THF being favored for scale-up due to solubility and handling properties.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-[[2’-[2-(trityl)-2H-tetrazol-5-yl][1,1’-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Analytical Applications

1. Ultra High-Pressure Liquid Chromatography (UPLC)
The analysis of candesartan and its impurities, including the mentioned compound, has been significantly enhanced through the development of validated UPLC methods. These methods demonstrate high sensitivity and specificity for detecting impurities in pharmaceutical formulations. For instance, a study validated a UPLC method that successfully separated candesartan cilexetil from its impurities within a reduced runtime of 20 minutes, showcasing the efficiency of modern chromatographic techniques .

Table 1: Performance Metrics of UPLC Methods for Candesartan Analysis

MetricValue
Linear Range0.05% - 0.3%
Limit of Detection0.016%
Limit of Quantification0.048%
% RSD (Precision)< 2.5%

2. Stability-Indicating Methods
Stability-indicating UPLC methods have been developed to assess the degradation behavior of candesartan under various stress conditions such as heat, light, and hydrolysis. These methods are crucial for determining the stability profile of candesartan formulations and ensuring their efficacy over time. The presence of impurities like 2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester-d4 can significantly affect the overall stability and therapeutic effectiveness of the drug .

3. Forced Degradation Studies
Forced degradation studies have shown that while candesartan remains stable under certain conditions, it is susceptible to degradation under oxidative stress and acidic conditions. The identification and quantification of impurities during these studies help in understanding their impact on drug stability and quality .

Pharmaceutical Development

1. Quality Control
The presence of impurities such as 2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester-d4 necessitates rigorous quality control measures during the manufacturing process of candesartan cilexetil. The analytical methods developed for detecting these impurities are essential for compliance with regulatory standards, ensuring that pharmaceutical products are safe for patient use .

2. Synthetic Pathway Optimization
Research into the synthetic pathways for producing candesartan cilexetil has highlighted the importance of controlling impurities during synthesis. By optimizing reaction conditions and purification steps, manufacturers can reduce the levels of undesirable impurities like 2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester-d4 in final products, thereby enhancing product quality .

Mechanism of Action

The mechanism of action of this compound is closely related to its parent compound, Candesartan. It acts by binding to the angiotensin II receptor, thereby blocking the effects of angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced blood pressure, and decreased workload on the heart. The molecular targets include the angiotensin II type 1 receptor, and the pathways involved are related to the renin-angiotensin-aldosterone system.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Candesartan Prodrugs and Derivatives

Compound Name Structural Differences vs. Target Impurity Key Properties References
Candesartan Cilexetil - Cyclohexyloxycarbonyloxyethyl ester (prodrug) instead of deuterated methyl ester.
- No trityl group.
- Rapidly hydrolyzed to candesartan in vivo.
- Antihypertensive activity (ED25: 0.68 mg/kg in SHR).
TCV-116 (Prodrug of CV-11974) - Cyclohexyloxycarbonyloxyethyl ester.
- Active metabolite CV-11974 lacks trityl and ester groups.
- 48x more potent than losartan in AII-induced pressor response inhibition (ID50: 0.069 mg/kg).
Candesartan Trityl Ester (N-Trityl Candesartan) - Trityl-protected tetrazole.
- Free carboxylic acid at position 7 (no ester).
- Intermediate in candesartan synthesis.
- Used as a reference standard for impurity profiling.

Tetrazole-Containing Angiotensin II Receptor Blockers (ARBs)

Compound Name Structural Differences vs. Target Impurity Key Properties References
Losartan - Imidazole core instead of benzimidazole.
- Chlorohydroxymethyl substituent.
- No trityl or ester.
- First ARB approved for hypertension.
- Less potent than candesartan (ED25: 10–20 mg/kg in SHR).
Olmesartan Medoxomil - Medoxomil ester (prodrug).
- Tetrazole unprotected.
- Imidazolecarboxylic acid core.
- Higher bioavailability than candesartan.
- Degrades to olmesartan via esterase hydrolysis.
Valsartan - Non-bicyclic acylated amino acid structure.
- Tetrazole unprotected.
- Lower receptor affinity (IC50: 2.86 nM) vs. candesartan (IC50: 0.11 nM).

Deuterated and Esterified Impurities

Compound Name Structural Differences vs. Target Impurity Analytical Relevance References
Methyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate - Non-deuterated methyl ester.
- Unprotected tetrazole.
- Degradation product of candesartan cilexetil.
- Detected in stability studies.
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(trityltetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-5-carboxylate - Imidazole core.
- Trityl-protected tetrazole.
- Ethyl ester.
- Olmesartan synthesis intermediate.
- Identified as a process-related impurity.

Key Research Findings

Pharmacological Activity

  • Target Impurity : Lacks therapeutic activity due to the trityl group blocking angiotensin II receptor binding .
  • Candesartan Cilexetil : Shows antiviral activity against SARS-CoV-2 (IC50: ~10 µM) as a prodrug; candesartan (active form) is ineffective .
  • TCV-116/CV-11974 : Exhibits 12x higher potency than losartan in inhibiting AII-induced vasoconstriction (pD'2: 9.97 vs. 8.95) .

Stability and Degradation

  • The trityl group in the target impurity enhances synthetic stability but increases molecular weight, complicating chromatographic separation .
  • Candesartan cilexetil degrades under ozonation (kO3: 5.6 × 10³ M⁻¹s⁻¹) into smaller fragments, including unprotected tetrazole derivatives .

Analytical Differentiation

  • Deuterated analogs (e.g., methyl ester-d4) are distinguished via mass spectrometry (Δm/z = +4) .
  • Trityl-containing impurities show distinct UV absorption at 254 nm due to aromatic triphenylmethyl groups .

Biological Activity

The compound 2-Ethoxy-1-[[2'-[2-(trityl)-2H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-4-carboxylic Acid Methyl Ester-d4 , known as a candesartan impurity, is a derivative of candesartan cilexetil, an angiotensin II receptor antagonist. This article explores its biological activity, including pharmacological effects, metabolic pathways, and implications in medical research.

Pharmacological Profile

Candesartan is primarily known for its role in treating hypertension and heart failure by selectively blocking the AT1 receptor. The impurity may exhibit similar properties due to its structural relationship with candesartan.

Candesartan works by inhibiting the action of angiotensin II, a potent vasoconstrictor. This inhibition leads to:

  • Vasodilation : Reduced blood pressure by relaxing blood vessels.
  • Decreased Aldosterone Secretion : Lowering sodium and water retention, further reducing blood pressure.

Biological Activity Studies

Research indicates that impurities in pharmaceutical compounds can significantly affect their biological activity. The following table summarizes findings related to the biological activity of candesartan and its impurities:

Study Findings
Candesartan shows tight binding to AT1 receptors with slow dissociation rates, enhancing its antihypertensive effects.
Investigation of impurities revealed that certain process-related impurities can alter the pharmacokinetics of candesartan, potentially affecting efficacy and safety profiles.
Combined treatment with candesartan and natural compounds improved endothelial function in diabetic models, suggesting potential synergistic effects with impurities.

Case Study 1: Impurity Effects on Efficacy

A study conducted on diabetic rats demonstrated that the presence of specific impurities in candesartan formulations enhanced lipid and glucose metabolism. The co-administration of candesartan with a natural product compound improved endothelial function significantly compared to candesartan alone, indicating that impurities can modulate therapeutic outcomes .

Case Study 2: Safety Profile Assessment

In clinical assessments comparing candesartan with ACE inhibitors, it was noted that the incidence of cough was lower in patients treated with candesartan. This finding emphasizes the importance of understanding impurities and their potential impact on side effects .

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for structural elucidation and identification of this impurity?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the benzimidazole core, trityl-protected tetrazole, and ester groups. The deuterated methyl group (d4) will show distinct splitting patterns in 1H^1H-NMR spectra .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with acetonitrile/water gradients (e.g., 40:60 to 70:30 v/v) for retention time matching against reference standards (USP/EP) .
  • Mass Spectrometry (MS): ESI-MS in positive ion mode detects the molecular ion [M+H]+^+ at m/z 700.82 (non-deuterated: m/z 696.82) and fragments indicative of trityl loss (m/z 243) .

Basic: How should this impurity reference standard be stored to ensure stability?

Answer:

  • Storage Conditions: Store at +5°C in airtight, light-resistant containers to prevent degradation. Avoid freeze-thaw cycles .
  • Stability Testing: Monitor via accelerated stability studies (25°C/60% RH for 6 months) with periodic HPLC purity checks (>98%) .

Advanced: How can co-elution challenges with structurally related impurities (e.g., Candesartan cilexetil Related Compound D) be resolved in HPLC analysis?

Answer:

  • Mobile Phase Optimization: Adjust pH to 3.0–3.5 using 0.1% formic acid to enhance separation of tetrazole derivatives. Increase column temperature to 40°C to reduce peak broadening .
  • Column Selection: Use a UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm) for higher resolution. A gradient of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile improves selectivity .
  • Validation: Perform system suitability tests with spiked samples to confirm resolution (R > 2.0) between the impurity and analogs .

Advanced: What synthetic pathways lead to the formation of this impurity during Candesartan production?

Answer:

  • Trityl Protection Side Reactions: During tetrazole synthesis, incomplete deprotection of the trityl group results in residual trityl-tetrazole intermediates .
  • Esterification Byproducts: Methyl esterification of the carboxylic acid group under acidic conditions may yield over-alkylated derivatives if reaction times exceed optimal parameters .
  • Process Control: Monitor reaction intermediates via LC-MS to identify and quench side reactions early .

Advanced: How can a deuterated internal standard (d4) improve quantification accuracy in mass spectrometry?

Answer:

  • Isotopic Dilution: Use the deuterated impurity (C44_{44}H32_{32}D4_4N6_6O3_3) as an internal standard to correct for ion suppression/enhancement effects in LC-MS. The d4 label ensures minimal retention time shift while providing a distinct m/z 700.82 signal .
  • Calibration Curve: Prepare a linear range of 0.1–10 µg/mL with R2^2 > 0.995. Include a blank matrix to assess background interference .

Advanced: What strategies validate the impurity’s biological relevance in drug safety assessments?

Answer:

  • Forced Degradation Studies: Expose Candesartan to heat (80°C), light (1.2 million lux-hours), and hydrolytic conditions (0.1N HCl/NaOH) to simulate impurity formation pathways. Correlate degradation products with toxicity thresholds .
  • Genotoxicity Screening: Perform Ames tests (TA98/TA100 strains) and micronucleus assays to evaluate mutagenic potential. Focus on tetrazole-related metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.